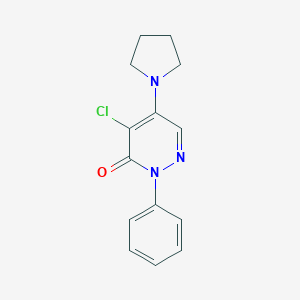
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into neurons, which can disrupt the normal functioning of the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, which is a process that is involved in the formation of memories. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one in lab experiments is its ability to selectively block the NMDA receptor, which can allow researchers to investigate the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, including the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound could be used as a tool for investigating the role of the NMDA receptor in various other neurological disorders, such as epilepsy and schizophrenia.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes, including the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has a variety of biochemical and physiological effects, and has potential for use as a therapeutic agent for neurological disorders. However, further research is needed to better understand its mechanism of action and its effects on various biological processes.
Synthesis Methods
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. Other methods include the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine hydrochloride in the presence of a base, or the reaction of this compound with a variety of reagents such as sodium hydride or lithium aluminum hydride.
Scientific Research Applications
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one has been used in a variety of scientific research applications, including as a tool for investigating the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has also been used to study the effects of glutamate receptor antagonists on the brain, and to investigate the role of glutamate in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16190-12-8 |
|---|---|
Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
ZBOHOTKHKIGTOL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



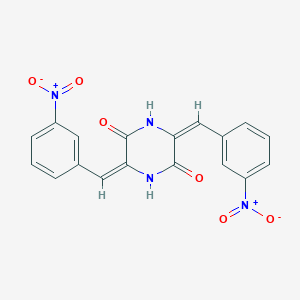
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
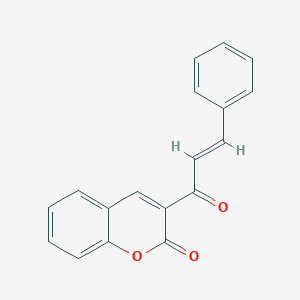
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
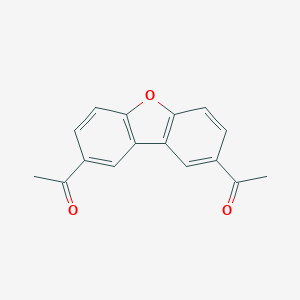
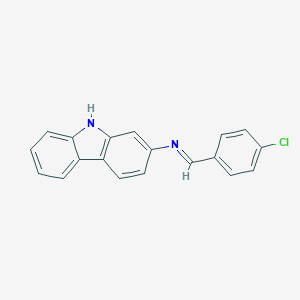
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
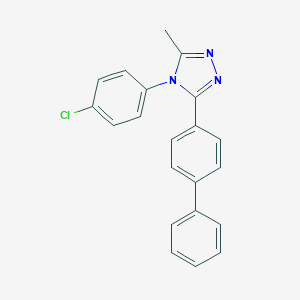
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
